N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a trifluoromethyl group, and an oxalamide moiety
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)13-5-3-6-14(10-13)24-17(26)16(25)23-11-18(27)9-8-12-4-1-2-7-15(12)18/h1-7,10,27H,8-9,11H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYTXAPKGPLTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the indenyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its potential as an anti-inflammatory or antimicrobial agent is of particular interest.
Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or other receptor types.
Enzymes: Interaction with enzymes involved in inflammatory or microbial processes.
Comparison with Similar Compounds
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide: Similar structure but lacks the trifluoromethyl group.
N2-(3-(trifluoromethyl)phenyl)oxalamide: Similar to the target compound but lacks the indenyl group.
Uniqueness: The presence of both the indenyl group and the trifluoromethyl group in N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide sets it apart from similar compounds, potentially leading to unique biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Biological Activity
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it possesses a molecular weight of 394.3 g/mol. Its structure includes an indene moiety, a trifluoromethyl group, and an oxalamide backbone, contributing to its unique biological activity profile.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxalamide Backbone : Reacting oxalyl chloride with an appropriate amine.
- Introduction of the Indene Moiety : This is achieved by reacting the oxalamide with a suitable indene derivative.
- Incorporation of the Trifluoromethyl Group : This step is crucial for enhancing the compound's lipophilicity and biological activity.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of similar compounds containing trifluoromethyl groups. For instance, derivatives with this functional group have shown moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis. The potential mechanism involves interference with bacterial enzyme systems, although specific data for this compound remains limited .
Antidiabetic Activity
Preliminary research suggests that compounds with structural similarities exhibit significant inhibition against α-glucosidase and α-amylase enzymes, which are critical targets in diabetes management. For example, a closely related compound demonstrated over 80% inhibition at a concentration of 500 μM/mL . This indicates that this compound may also possess similar antidiabetic properties.
Cytotoxicity Studies
In cytotoxicity assays, various derivatives were assessed for their effects on eukaryotic cell lines. The results indicated that none of the tested compounds exhibited cytostatic properties at concentrations up to 100 µM . This suggests a potential safety profile for further therapeutic exploration.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of intermediates (e.g., hydroxy-indene and trifluoromethylphenylamine derivatives) via nucleophilic substitution or condensation reactions.
- Step 2 : Coupling intermediates using oxalyl chloride or ethyl oxalate under anhydrous conditions .
- Critical Conditions :
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reactivity.
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate carbonyl groups.
- Temperature : 0–25°C to control exothermic reactions and minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm the hydroxy-indenyl, trifluoromethylphenyl, and oxalamide moieties. For example, the hydroxy proton appears as a singlet at δ ~5.5 ppm, while CF₃ groups show distinct ¹⁹F coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Q. How do the hydroxy and trifluoromethyl functional groups influence the compound’s physicochemical properties?
- Methodological Answer :
- Hydroxy Group : Enhances hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO) and crystallinity. It also increases susceptibility to oxidation, requiring inert atmospheres during synthesis .
- Trifluoromethyl Group : Introduces electron-withdrawing effects, stabilizing the oxalamide backbone. Its hydrophobicity improves membrane permeability in biological assays .
Advanced Research Questions
Q. How can computational chemistry methods elucidate the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., enzymes or kinases). Focus on hydrogen bonds between the hydroxy group and active-site residues.
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities, identifying key residues for mutagenesis studies .
Q. What strategies address low yields or side-product formation during the final coupling step?
- Methodological Answer :
- Optimized Stoichiometry : Use a 1.2:1 molar ratio of hydroxy-indenyl intermediate to trifluoromethylphenylamine to drive the reaction to completion.
- Activation Reagents : Substitute oxalyl chloride with carbodiimides (e.g., DCC) for milder conditions.
- In Situ Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates early .
Q. What experimental approaches can resolve contradictions in reported binding affinities across different assays?
- Methodological Answer :
- Orthogonal Assays : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) to validate binding constants.
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to mimic physiological conditions.
- Control Experiments : Include known inhibitors/agonists to calibrate assay sensitivity .
Q. How does thermal stability impact formulation strategies for in vivo studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests solid-state stability).
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions. Lyophilization may stabilize hygroscopic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
